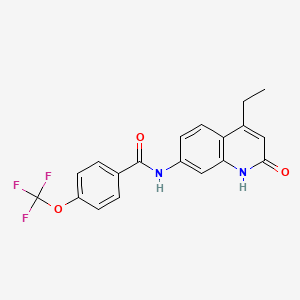
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-4-(trifluoromethoxy)benzamide, also known as TTQ, is a synthetic compound that has shown potential in various scientific research applications. This compound has gained attention due to its unique structure and potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-4-(trifluoromethoxy)benzamide and its derivatives have been explored for their potential as antimicrobial agents. Research indicates that the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, incorporating quinoline and trifluoromethyl groups, exhibit significant antibacterial and antifungal activities. These compounds' structures were confirmed through various chemical reactions and spectral studies, highlighting their potential in addressing microbial resistance (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Polymorphism and Crystal Structure
The compound and its related structures have been studied for their polymorphism and crystal structure, offering insights into their physicochemical properties. Such studies can guide the development of pharmaceutical formulations, ensuring stability and efficacy. For instance, the analysis of different polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide reveals variations in hydrogen bonding and molecular arrangements, which could influence its pharmaceutical properties (Khakhlary & Baruah, 2014).
Chemical Modifications and Reactions
The exploration of chemical reactions involving the quinolin-8-yl benzamide framework, such as the copper(II)-catalyzed remote sulfonylation of aminoquinolines, demonstrates the compound's versatility in chemical synthesis. These reactions yield environmentally friendly byproducts and highlight the compound's role in developing novel chemical entities with potential therapeutic applications (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).
Potential in Drug Development
The compound's derivatives have been investigated for their potential in drug development, such as the cholecystokinin CCK2 receptor antagonist JNJ‐26070109. This research highlights the compound's utility in creating novel medications for treating conditions like gastro‐oesophageal reflux disease (GORD) by inhibiting gastric acid secretion and preventing acid rebound (Barrett, Lagaud, Wagaman, Freedman, Yan, Andries, Rizzolio, Morton, & Shankley, 2012).
Enabling Green Chemistry
The compound's derivatives are instrumental in promoting green chemistry principles, such as in the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides. These syntheses utilize eco-friendly approaches, minimizing chemical waste and providing an efficient route to valuable chemical entities with antibacterial properties (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).
Propriétés
IUPAC Name |
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-11-9-17(25)24-16-10-13(5-8-15(11)16)23-18(26)12-3-6-14(7-4-12)27-19(20,21)22/h3-10H,2H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWDTSMVADJIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49743192 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)

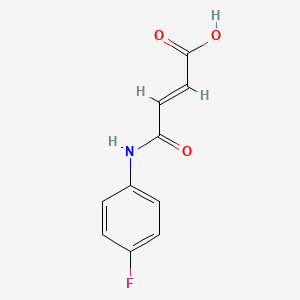

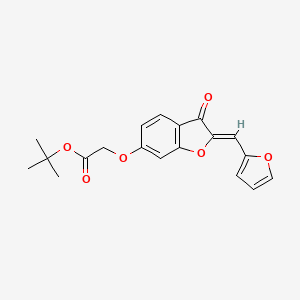



![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
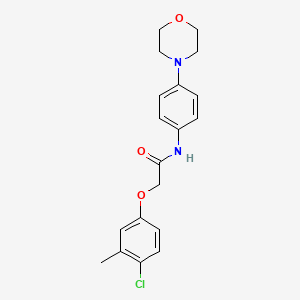
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)
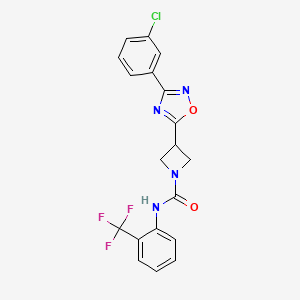
![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)